molecular formula C10H11NO2 B2496206 Spiro[1,3-benzodioxole-2,3'-pyrrolidine] CAS No. 24476-94-6

Spiro[1,3-benzodioxole-2,3'-pyrrolidine]

Cat. No.: B2496206
CAS No.: 24476-94-6
M. Wt: 177.203
InChI Key: OUJKSHSWNVQPCI-UHFFFAOYSA-N
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Description

Spiro[1,3-benzodioxole-2,3’-pyrrolidine] is a spirocyclic compound that features a unique structure where a benzodioxole ring is fused to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[1,3-benzodioxole-2,3’-pyrrolidine] typically involves multicomponent reactions (MCRs). One common method is the 1,3-dipolar cycloaddition reaction, where a dipolarophile such as an unsaturated carbonyl compound reacts with an azomethine ylide formed in situ from 1,2-dicarbonyl compounds and secondary amino acids . This method is highly stereoselective and regioselective, providing excellent yields and shorter reaction times .

Industrial Production Methods

While specific industrial production methods for spiro[1,3-benzodioxole-2,3’-pyrrolidine] are not well-documented, the principles of multicomponent reactions and cycloaddition reactions can be scaled up for industrial applications. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-benzodioxole-2,3’-pyrrolidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Spiro[1,3-benzodioxole-2,3’-pyrrolidine] has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[1,3-benzodioxole-2,3’-pyrrolidine] is unique due to its specific combination of a benzodioxole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

spiro[1,3-benzodioxole-2,3'-pyrrolidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-4-9-8(3-1)12-10(13-9)5-6-11-7-10/h1-4,11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJKSHSWNVQPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12OC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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